molecular formula C21H19F2NO5 B2374994 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid CAS No. 2361898-56-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid

Cat. No.: B2374994
CAS No.: 2361898-56-6
M. Wt: 403.382
InChI Key: QYFODYFRKVSDIN-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C21H19F2NO5 and its molecular weight is 403.382. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5/c1-28-20(21(22,23)18(25)26)11-24(12-20)19(27)29-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFODYFRKVSDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[1-(Fmoc)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid?

The synthesis involves sequential protection, fluorination, and coupling steps. Key steps include:

  • Fmoc protection : Use 9-fluorenylmethyl chloroformate under anhydrous conditions (e.g., DMF, 0–4°C) to protect the azetidine nitrogen .
  • Azetidine ring functionalization : Introduce methoxy and difluoroacetic acid groups via nucleophilic substitution or Mitsunobu reactions, requiring precise pH control (pH 7–9) and catalysts like Pd(OAc)₂ .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹⁹F NMR is essential to confirm difluoroacetic acid regiochemistry (δ -120 to -125 ppm for CF₂) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂F₂NO₅: 466.15) .
  • X-ray crystallography : Resolve stereochemistry of the azetidine ring if crystallization is feasible .

Q. How does the Fmoc group influence stability during peptide synthesis?

The Fmoc group provides temporary protection for the azetidine nitrogen, enabling selective deprotection under mild basic conditions (20% piperidine/DMF) without disturbing acid-sensitive moieties like difluoroacetate . Stability studies show <5% degradation over 72 hours in neutral buffers .

Q. What are the recommended storage conditions to maintain compound integrity?

Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the difluoroacetate group. Lyophilized forms retain >90% stability for 6 months .

Advanced Research Questions

Q. How can regioselectivity challenges during azetidine ring functionalization be mitigated?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor equatorial substitution in the azetidine ring, reducing by-products .
  • Catalyst screening : Pd-catalyzed cross-coupling improves yield (from 45% to 78%) for methoxy group introduction .
  • Computational modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., B3LYP/6-31G*) .

Q. What electronic effects arise from the difluoroacetic acid moiety, and how do they impact reactivity?

The CF₂ group increases electrophilicity of the adjacent carbonyl, accelerating nucleophilic attacks (e.g., in peptide couplings). However, steric hindrance from fluorine atoms may reduce esterification efficiency by 15–20% compared to non-fluorinated analogs .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 70%)?

  • By-product analysis : Use LC-MS to identify impurities (e.g., de-fluorinated by-products or Fmoc-deprotected intermediates) .
  • Replicate conditions : Compare solvent purity (H₂O content <0.01% in DMF) and reaction scales; microfluidic systems improve consistency at small scales .

Q. What strategies enhance this compound’s utility in medicinal chemistry (e.g., SAR studies)?

  • Analog synthesis : Replace methoxy with hydroxyl or amino groups to modulate solubility and target binding .
  • Biological assays : Test inhibition of serine proteases (e.g., thrombin) via fluorogenic assays, leveraging the CF₂ group’s electron-withdrawing properties .

Q. Can computational methods predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzymes like COX-2, with validation via SPR (KD ≈ 2.3 µM) .

Q. What advanced troubleshooting approaches address anomalous spectral data (e.g., split NMR peaks)?

  • Dynamic effects : Variable-temperature NMR (25–60°C) resolves conformational exchange in the azetidine ring .
  • Isotopic labeling : ¹³C-labeled Fmoc groups clarify coupling patterns in crowded spectral regions .

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